(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate
CAS No.: 159877-09-5
Cat. No.: VC0188685
Molecular Formula: C18H27NO7S
Molecular Weight: 401.474
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 159877-09-5 |
---|---|
Molecular Formula | C18H27NO7S |
Molecular Weight | 401.474 |
IUPAC Name | tert-butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate |
Standard InChI | InChI=1S/C18H27NO7S/c1-18(2,3)26-16(20)15(11-8-12-25-27(4,22)23)19-17(21)24-13-14-9-6-5-7-10-14/h5-7,9-10,15H,8,11-13H2,1-4H3,(H,19,21)/t15-/m0/s1 |
Standard InChI Key | RTLIQGGSCSOEPF-HNNXBMFYSA-N |
SMILES | CC(C)(C)OC(=O)C(CCCOS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Properties and Structure
Molecular Identity and Nomenclature
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate is an amino acid derivative with several key functional groups: a Cbz-protected amino group, a tert-butyl ester, and a methylsulfonate (mesylate) group. The compound has the following identification parameters:
Table 1: Compound Identification Data
Parameter | Value |
---|---|
Chemical Name | (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate |
CAS Number | 159877-09-5 |
MDL Number | MFCD15146363 |
Molecular Formula | C₁₈H₂₇NO₇S |
Molecular Weight | 401.47 g/mol |
The "S" configuration in the compound name indicates the specific stereochemistry at the alpha carbon of the amino acid backbone, following the Cahn-Ingold-Prelog priority rules .
Structural Features and Functional Groups
The compound contains several important functional groups that contribute to its chemical reactivity and applications:
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Cbz (Benzyloxycarbonyl) protecting group: A common amino-protecting group in peptide synthesis that can be selectively removed by catalytic hydrogenation.
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tert-Butyl ester: An acid-labile protecting group for the carboxylic acid function.
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Methylsulfonyl (mesylate) group: An excellent leaving group that facilitates nucleophilic substitution reactions at the terminal carbon.
The S-stereochemistry at the alpha-carbon corresponds to the L-configuration of naturally occurring amino acids, making this compound particularly relevant for peptide and protein chemistry .
Physical Properties
The physical properties of (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate are crucial for handling and application in research settings:
Table 2: Physical Properties
Property | Value |
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Physical State | Solid |
Purity (Commercial) | ≥98% |
Storage Conditions | Sealed, dry conditions at ≤28°C |
Solubility | Soluble in most organic solvents including dichloromethane, chloroform, and THF |
The compound should be stored properly to prevent hydrolysis of the ester and mesylate groups, which are sensitive to moisture .
Synthesis and Chemical Transformations
Key Transformations and Applications
The mesylate group in (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate functions as an excellent leaving group, allowing for nucleophilic substitution reactions to introduce various functionalities. This reactivity pattern can be leveraged for several transformations:
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Conversion to azides, which can be reduced to amines or used in click chemistry
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Displacement with nucleophiles to introduce heteroatoms (O, S, N)
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Elimination reactions to form unsaturated derivatives
In site-specific cross-linking of proteins to DNA, similar compounds have been utilized as key intermediates . The related compound Benzyl (R)-2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate can be converted to derivatives with phthalimide-N-oxy groups which are precursors for aminooxy functionalities used in bioconjugation chemistry .
NMR Type | Key Signals |
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¹H NMR (CDCl₃, 500 MHz) | δ 7.28 (s, 10H), 5.27-5.29 (d, 1H, J = 7.5 Hz), 5.05-5.14 (m, 2H), 5.03 (s, 2H), 4.38-4.39 (d, 1H, J = 5Hz), 4.12 (s, 2H), 2.88 (s, 3H), 1.93-1.94 (d, 1H, J = 5.5Hz), 1.66-1.73 (m, 1H) |
¹³C NMR (CDCl₃, 125 MHz) | δ 171.7, 155.9, 136.0, 135.0, 128.7, 128.6, 128.5, 128.4, 128.2, 128.1, 68.8, 67.4, 67.1, 60.4, 53.2, 50.8, 37.3, 28.9, 25.0, 21.0, 14.1 |
The spectra of our target compound would be expected to show similarities in the regions corresponding to the Cbz group and the mesylate functionality, with differences primarily in the signals for the tert-butyl group versus the benzyl ester .
Applications in Synthetic Chemistry and Biochemistry
Applications in Bioconjugation Chemistry
The mesylate functionality in (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate makes it valuable for bioconjugation chemistry. Related compounds have been used in site-specific cross-linking of proteins to DNA, as indicated in the supporting information document referenced in the search results .
The compound can serve as a precursor to introduce various functional groups that enable bioorthogonal reactions, which are increasingly important in chemical biology for studying protein-protein interactions, protein localization, and other biological processes.
Comparative Analysis with Related Compounds
Structural Analogs and Their Properties
Several compounds structurally related to (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate appear in the search results, providing context for understanding its chemistry:
Table 4: Comparison with Related Compounds
Compound | Structural Relationship | Key Differences |
---|---|---|
Benzyl (R)-2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate | Close analog | Benzyl ester instead of tert-butyl; R-configuration instead of S |
N-[(benzyloxy)carbonyl]glycylalaninamide | Contains Cbz group | Dipeptide structure without mesylate group |
4-((methylsulfonyl)oxy)butyl acetate | Contains mesylate group | Lacks amino acid backbone and Cbz protection |
The most closely related compound is Benzyl (R)-2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate, which differs only in the carboxylic acid protecting group and the stereochemistry at the alpha carbon . This compound has been utilized in site-specific cross-linking of proteins to DNA, suggesting similar potential applications for our target compound.
Reactivity Patterns and Transformation Pathways
Both (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate and its related compounds share common reactivity patterns:
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The mesylate group serves as an excellent leaving group for nucleophilic substitution reactions.
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The Cbz protecting group can be selectively removed by catalytic hydrogenation.
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The tert-butyl ester (or benzyl ester in related compounds) can be selectively cleaved under appropriate conditions.
These reactivity patterns enable selective functionalization and deprotection, making these compounds valuable synthetic intermediates.
Based on the transformation of Benzyl (R)-2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate to derivatives with phthalimide-N-oxy groups, it is likely that (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate can undergo similar transformations to yield compounds useful in bioconjugation chemistry .
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